3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its fused thieno and pyrimidine rings, which are further substituted with amino, methyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Thieno Ring: : The initial step involves the construction of the thieno ring through cyclization reactions
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Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the thieno derivative with formamide under acidic conditions to yield the thienopyrimidine core.
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Substitution Reactions: : The final steps involve introducing the amino and methylphenyl groups. This can be done through nucleophilic substitution reactions where the thienopyrimidine intermediate is treated with appropriate reagents such as aniline derivatives and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the nitro groups to amino groups if present.
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Substitution: : The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form alkylated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amides and Alkylated Derivatives: From substitution reactions.
Scientific Research Applications
3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
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Medicine: : Research has explored its potential as a therapeutic agent due to its bioactive properties. It is being investigated for its role in modulating various biological pathways.
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Industry: : In the industrial sector, it is used in the development of new materials with specific properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-amino-2,6-dimethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-amino-2,6-dimethyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to these similar compounds, 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with specific molecular targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)12-9(2)20-14-13(12)15(19)18(16)10(3)17-14/h4-7H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIJVCFPPSNXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C(=N3)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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